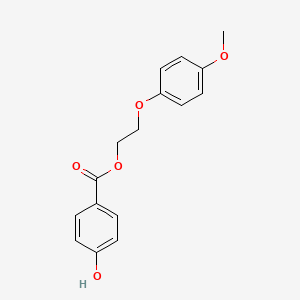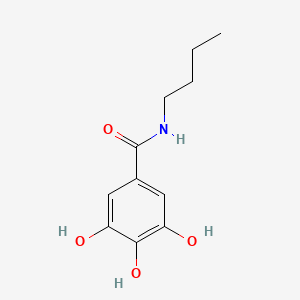
N-butyl-3,4,5-trihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3,4,5-trihydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom of the benzamide structure, which also contains three hydroxyl groups at the 3, 4, and 5 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,4,5-trihydroxybenzamide typically involves the following steps:
Nitration: The starting material, 3,4,5-trihydroxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with butyric anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include sulfuric acid, sodium nitrite, and butyric anhydride.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-butyl-3,4,5-trihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-butyl-3,4,5-trihydroxybenzamide involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The butyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trihydroxybenzamide: Lacks the butyl group, making it less lipophilic.
N-butylbenzamide: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and biological activity.
3,4,5-Trimethoxybenzamide: Contains methoxy groups instead of hydroxyl groups, altering its chemical reactivity and biological properties.
Uniqueness
N-butyl-3,4,5-trihydroxybenzamide is unique due to the combination of the butyl group and the three hydroxyl groups on the benzene ring. This combination enhances its lipophilicity and potential for hydrogen bonding, contributing to its diverse chemical reactivity and biological activities.
Propiedades
Número CAS |
110482-92-3 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-butyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C11H15NO4/c1-2-3-4-12-11(16)7-5-8(13)10(15)9(14)6-7/h5-6,13-15H,2-4H2,1H3,(H,12,16) |
Clave InChI |
RPXISHBMAMYFNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


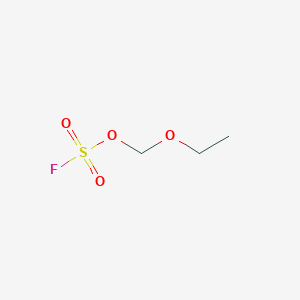
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

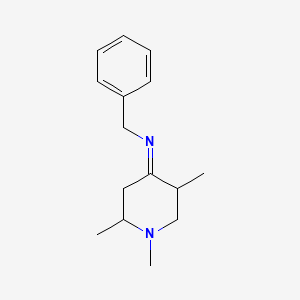


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
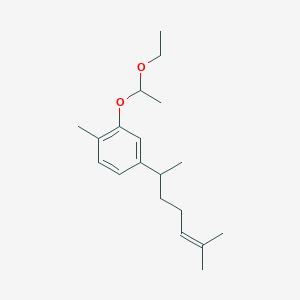
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
